molecular formula C14H21FN2O B1424442 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine CAS No. 1206970-26-4

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine

Cat. No.: B1424442
CAS No.: 1206970-26-4
M. Wt: 252.33 g/mol
InChI Key: ZUAUYVBBXGJYME-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine is a chemical compound with the molecular formula C14H21FN2O and a molecular weight of 252.33 g/mol It is a piperidine derivative, characterized by the presence of an ethoxy group and a fluorine atom on the benzyl ring, which is attached to the piperidine moiety

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. The use of catalysts and continuous flow reactors can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(3-Methoxy-4-fluorobenzyl)piperidin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Ethoxy-4-chlorobenzyl)piperidin-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of an amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[(3-ethoxy-4-fluorophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O/c1-2-18-14-9-11(3-4-13(14)15)10-17-7-5-12(16)6-8-17/h3-4,9,12H,2,5-8,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAUYVBBXGJYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219822
Record name 1-[(3-Ethoxy-4-fluorophenyl)methyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-26-4
Record name 1-[(3-Ethoxy-4-fluorophenyl)methyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Ethoxy-4-fluorophenyl)methyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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